molecular formula C8H9BrN4O B8733906 2-(3-bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol

2-(3-bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol

Cat. No. B8733906
M. Wt: 257.09 g/mol
InChI Key: LULRIZCPZCLJCT-UHFFFAOYSA-N
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Patent
US07176203B2

Procedure details

To a stirred solution of 2-(imidazo[1,2-b][1,2,4]triazin-3-yl)propan-2-ol (5.55 g, 31.1 mmol) in acetic acid (100 ml) was added sodium acetate (3.83 g, 46.7 mmol), then, dropwise over 5 min, a solution of bromine (1.77 ml, 34.4 mmol) in acetic acid (12 ml). The solution was stirred at room temperature for 25 min, then partitioned between saturated aqueous NaHCO3 (2 l) and ethyl acetate (1 l). The aqueous layer (pH 7) was further extracted with ethyl acetate (1 l), and the combined organic extracts were dried (Na2SO4) and evaporated iii, vacuo. The residue was purified by flash chromatography (silica gel, 2% MeOH/CH2Cl2) to afford 6.17 g (77%) of the title compound as a yellow solid: 1H NMR (360 MHz, CDCl3) δ 1.70 (6H, s), 3.12 (1H, br s), 7.95 (1H, s), 8.80 (1H, s).
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.77 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
[N:1]1[N:2]2[CH:13]=[CH:12][N:11]=[C:3]2[N:4]=[C:5]([C:7]([OH:10])([CH3:9])[CH3:8])[CH:6]=1.C([O-])(=O)C.[Na+].[Br:19]Br>C(O)(=O)C>[Br:19][C:13]1[N:2]2[N:1]=[CH:6][C:5]([C:7]([OH:10])([CH3:9])[CH3:8])=[N:4][C:3]2=[N:11][CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.55 g
Type
reactant
Smiles
N=1N2C(N=C(C1)C(C)(C)O)=NC=C2
Name
Quantity
3.83 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.77 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 25 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between saturated aqueous NaHCO3 (2 l) and ethyl acetate (1 l)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer (pH 7) was further extracted with ethyl acetate (1 l)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated iii, vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (silica gel, 2% MeOH/CH2Cl2)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC1=CN=C2N1N=CC(=N2)C(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.17 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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